
2-Butylazo-2-propyl hydroperoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylazo-2-propyl hydroperoxide, commonly known as BAPH, is an organic compound that is widely used in scientific research. It is a radical initiator that is used in the synthesis of polymers, particularly in the production of polyethylene and polypropylene. BAPH is a colorless liquid that is highly reactive and can cause severe burns upon contact with skin.
Wirkmechanismus
BAPH works by initiating the formation of free radicals, which are highly reactive species that can initiate polymerization reactions. The free radicals generated by BAPH react with monomers to form polymer chains, which then continue to grow through the addition of more monomers. The process is highly exothermic and requires careful temperature control to prevent thermal runaway.
Biochemische Und Physiologische Effekte
BAPH is highly reactive and can cause severe burns upon contact with skin. It can also cause respiratory irritation if inhaled. However, there is limited information available on the biochemical and physiological effects of BAPH in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
BAPH is a highly effective radical initiator that is widely used in the synthesis of polymers. It has several advantages over other radical initiators, including its high reactivity and low toxicity. However, BAPH is highly reactive and can be difficult to handle safely, particularly in large-scale reactions. It also requires careful temperature control to prevent thermal decomposition.
Zukünftige Richtungen
There are several areas of future research that could be explored in relation to BAPH. One area of interest is the development of new and improved radical initiators that are safer and more efficient than BAPH. Another area of interest is the use of BAPH in the synthesis of new and novel polymers with unique properties and applications. Finally, more research is needed to understand the biochemical and physiological effects of BAPH in humans and animals.
Synthesemethoden
The synthesis of BAPH involves the reaction of butyl azoformate with tert-butyl hydroperoxide in the presence of a radical initiator. The reaction is typically carried out in a solvent such as toluene or dichloromethane and requires careful temperature control to prevent thermal decomposition.
Wissenschaftliche Forschungsanwendungen
BAPH is widely used in scientific research as a radical initiator in the synthesis of polymers. It is particularly useful in the production of polyethylene and polypropylene, which are widely used in the manufacture of plastic products. BAPH is also used in the production of other polymers, such as polystyrene and polyvinyl chloride.
Eigenschaften
CAS-Nummer |
117135-59-8 |
|---|---|
Produktname |
2-Butylazo-2-propyl hydroperoxide |
Molekularformel |
C7H16N2O2 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
butyl(2-hydroperoxypropan-2-yl)diazene |
InChI |
InChI=1S/C7H16N2O2/c1-4-5-6-8-9-7(2,3)11-10/h10H,4-6H2,1-3H3 |
InChI-Schlüssel |
OBCIJGSAPVQGBS-UHFFFAOYSA-N |
SMILES |
CCCCN=NC(C)(C)OO |
Kanonische SMILES |
CCCCN=NC(C)(C)OO |
Synonyme |
2-Butylazo-2-propyl hydroperoxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



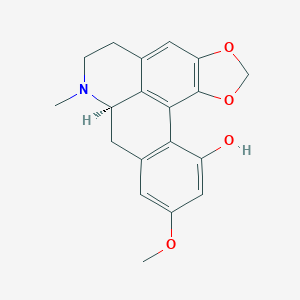
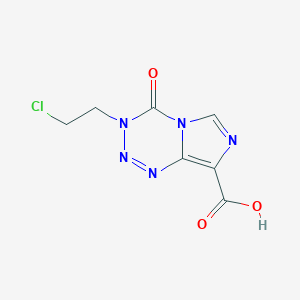
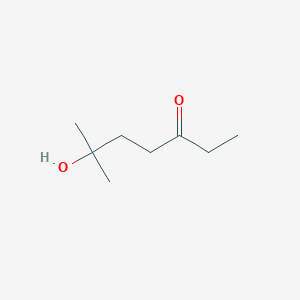

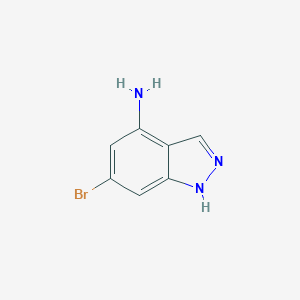
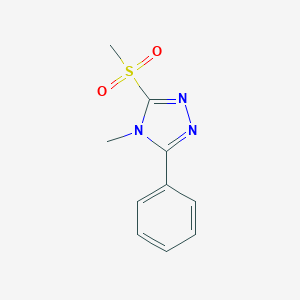
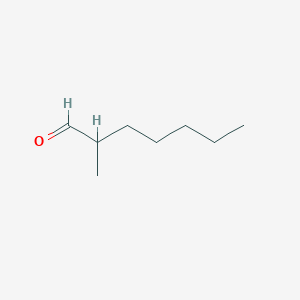
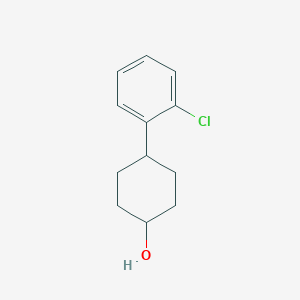
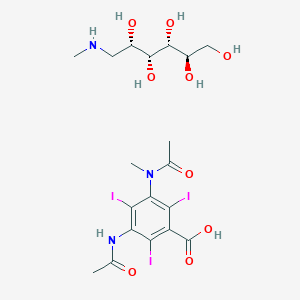
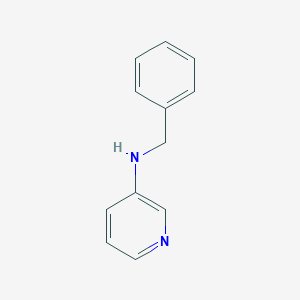
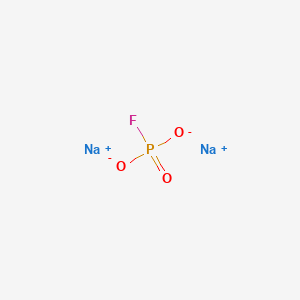
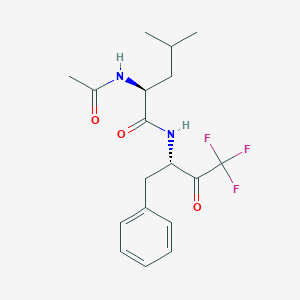
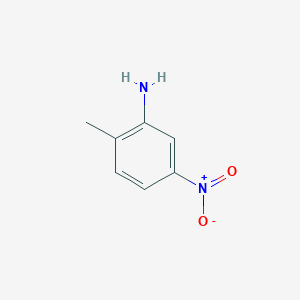
![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)